molecular formula C6H5BrN4O B13066974 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1590410-84-6

7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13066974
CAS No.: 1590410-84-6
M. Wt: 229.03 g/mol
InChI Key: QNQAVUOMWLAHEH-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the triazolopyridine ring. It has a molecular formula of C6H5BrN4O and a molecular weight of 229.03 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-bromo-5-methoxypyridine with sodium azide in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the triazolopyridine .

Mechanism of Action

The exact mechanism of action of 7-bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-methoxy-3H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of both bromine and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a pharmaceutical agent or as a building block in organic synthesis .

Properties

CAS No.

1590410-84-6

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

7-bromo-4-methoxy-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C6H5BrN4O/c1-12-6-5-4(9-11-10-5)3(7)2-8-6/h2H,1H3,(H,9,10,11)

InChI Key

QNQAVUOMWLAHEH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NNN=C21)Br

Origin of Product

United States

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